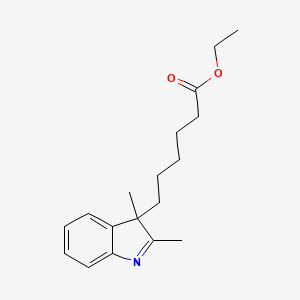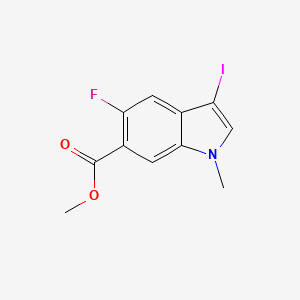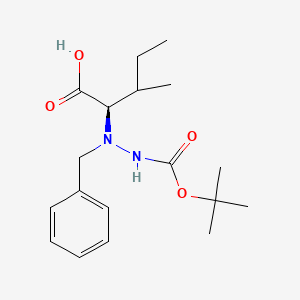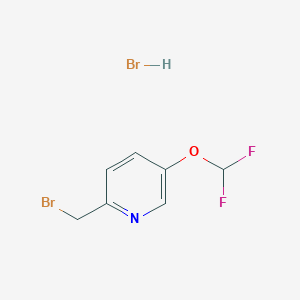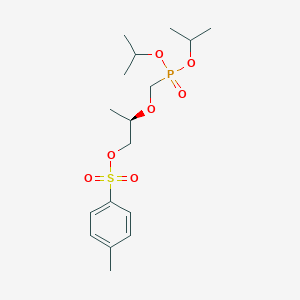
(R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphoryl group, a methoxy group, and a 4-methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
-
Step 1: Preparation of the Phosphoryl Intermediate
- React diisopropyl phosphite with an appropriate alcohol under acidic conditions to form the diisopropoxyphosphoryl intermediate.
- Reaction conditions: Temperature around 0-5°C, acidic catalyst such as hydrochloric acid.
-
Step 2: Formation of the Methoxy Group
- Introduce a methoxy group by reacting the phosphoryl intermediate with methanol in the presence of a base.
- Reaction conditions: Room temperature, base such as sodium methoxide.
-
Step 3: Coupling with 4-Methylbenzenesulfonate
- Couple the methoxyphosphoryl intermediate with 4-methylbenzenesulfonyl chloride to form the final product.
- Reaction conditions: Temperature around 25-30°C, base such as triethylamine.
Industrial Production Methods
Industrial production of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; conditionsroom temperature, base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Applications De Recherche Scientifique
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its phosphoryl and sulfonate groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-chlorobenzenesulfonate
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-nitrobenzenesulfonate
Uniqueness
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonate group differentiates it from other similar compounds, providing unique steric and electronic properties that influence its interactions and applications.
Propriétés
Formule moléculaire |
C17H29O7PS |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H29O7PS/c1-13(2)23-25(18,24-14(3)4)12-21-16(6)11-22-26(19,20)17-9-7-15(5)8-10-17/h7-10,13-14,16H,11-12H2,1-6H3/t16-/m1/s1 |
Clé InChI |
MDYREUDLUIYMEO-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OCP(=O)(OC(C)C)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OCP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


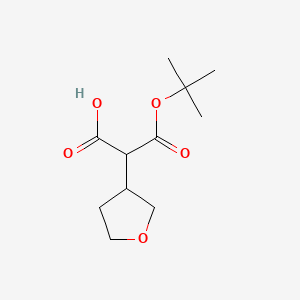
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
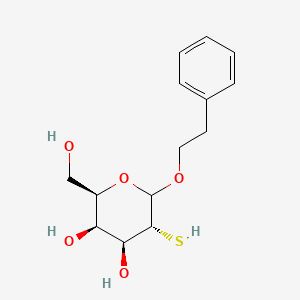
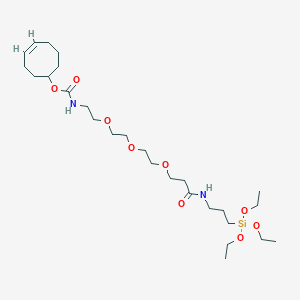
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
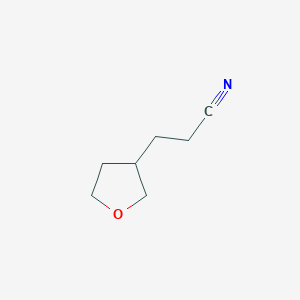
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
